![molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-クロロ-3-(トリフルオロメチル)フェニル]カルバモイルアミノ]フェノキシ]-1-オキシドピリジン-1-イウム-2-カルボキサミド CAS No. 583840-04-4](/img/structure/B48830.png)
4-[4-[[4-クロロ-3-(トリフルオロメチル)フェニル]カルバモイルアミノ]フェノキシ]-1-オキシドピリジン-1-イウム-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, also known as 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, is a useful research compound. Its molecular formula is C20H14ClF3N4O4 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Sorafenib is primarily indicated for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). It works by inhibiting several kinases involved in tumor growth and angiogenesis, including:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- RAF kinase
These mechanisms contribute to its effectiveness in reducing tumor size and improving survival rates in patients with these types of cancer .
Mechanistic Studies
Research has focused on understanding the molecular mechanisms of Sorafenib's action. Studies have demonstrated that Sorafenib induces apoptosis in cancer cells through:
- Inhibition of the MAPK signaling pathway.
- Modulation of the apoptotic machinery, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .
Combination Therapies
Recent studies have explored combining Sorafenib with other therapeutic agents to enhance its efficacy. Examples include:
- Combination with immune checkpoint inhibitors : Enhances immune response against tumors.
- Combination with chemotherapeutic agents : Studies have shown improved outcomes when Sorafenib is used alongside traditional chemotherapies .
Case Study 1: Hepatocellular Carcinoma
A clinical trial involving patients with advanced HCC demonstrated that Sorafenib significantly improved overall survival compared to placebo. Patients receiving Sorafenib had a median survival rate of 10.7 months versus 7.9 months for those on placebo .
Case Study 2: Renal Cell Carcinoma
In a randomized phase III trial, Sorafenib was compared with interferon-alpha in patients with metastatic RCC. The results indicated a higher progression-free survival rate (5.5 months for Sorafenib vs. 2.8 months for interferon-alpha), highlighting its role as a first-line therapy .
Data Table: Summary of Clinical Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Advanced RCC and HCC | Improved survival rates |
Mechanistic Studies | Understanding apoptosis induction | Inhibition of MAPK pathway |
Combination Therapies | Enhanced efficacy with immunotherapy or chemotherapy | Improved outcomes in clinical trials |
作用機序
Target of Action
BAY-68-7769, also known as Sorafenib, is a multikinase inhibitor . It primarily targets Raf kinase , vascular endothelial growth factor receptors (VEGFR) , and platelet-derived growth factor receptors (PDGFR) . These targets play crucial roles in cell growth and angiogenesis, which are essential processes for tumor development and progression .
Mode of Action
BAY-68-7769 interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in tumor cell proliferation and tumor vascularization .
Biochemical Pathways
The primary biochemical pathway affected by BAY-68-7769 is the RAS/RAF/MEK/ERK cascade pathway . This pathway is involved in cell proliferation and survival. By inhibiting Raf kinase, BAY-68-7769 disrupts this pathway, leading to decreased tumor cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of BAY-68-7769, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of BAY-68-7769’s action include decreased glucose uptake and prolonged proliferation of hepatocellular carcinoma (HCC) cells . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors .
生化学分析
Biochemical Properties
It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.
Cellular Effects
The effects of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .
生物活性
The compound 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, commonly known as Sorafenib, is a multi-targeted kinase inhibitor that plays a significant role in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H16ClF3N4O3
- Molecular Weight : 464.8 g/mol
- CAS Number : 284461-73-0
- Appearance : Off-white crystalline powder
- Solubility : Soluble in DMSO; poorly soluble in water .
Sorafenib inhibits several key signaling pathways involved in tumor cell proliferation and angiogenesis. The primary targets include:
- RAF Kinase : Inhibits the RAF/MEK/ERK signaling pathway, crucial for cell division and survival.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Blocks angiogenesis by inhibiting endothelial cell proliferation and migration.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Inhibits tumor growth by disrupting the signaling pathways that promote cell survival and proliferation .
Antitumor Effects
Research has demonstrated that Sorafenib effectively reduces tumor growth in various cancers, including renal cell carcinoma and hepatocellular carcinoma. In clinical studies, patients treated with Sorafenib showed improved overall survival rates compared to those receiving placebo treatments.
Case Studies
- Renal Cell Carcinoma :
- Hepatocellular Carcinoma :
In Vitro Studies
In vitro studies have shown that Sorafenib inhibits the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance, it has been reported to decrease the viability of human renal cancer cells by over 50% at concentrations ranging from 0.5 to 5 µM .
In Vivo Studies
Animal models have confirmed the efficacy of Sorafenib in reducing tumor size and metastasis. A study utilizing xenograft models demonstrated that treatment with Sorafenib led to a significant reduction in tumor volume compared to untreated controls .
Comparative Efficacy Table
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLLTTWWZIYME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583840-04-4 |
Source
|
Record name | BAY-68-7769 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。